1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone 1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1049274-49-8
VCID: VC8201353
InChI: InChI=1S/C21H22N4O2S/c1-27-17-6-4-16(5-7-17)19-8-9-20(23-22-19)24-10-12-25(13-11-24)21(26)15-18-3-2-14-28-18/h2-9,14H,10-13,15H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4
Molecular Formula: C21H22N4O2S
Molecular Weight: 394.5 g/mol

1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

CAS No.: 1049274-49-8

Cat. No.: VC8201353

Molecular Formula: C21H22N4O2S

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone - 1049274-49-8

Specification

CAS No. 1049274-49-8
Molecular Formula C21H22N4O2S
Molecular Weight 394.5 g/mol
IUPAC Name 1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone
Standard InChI InChI=1S/C21H22N4O2S/c1-27-17-6-4-16(5-7-17)19-8-9-20(23-22-19)24-10-12-25(13-11-24)21(26)15-18-3-2-14-28-18/h2-9,14H,10-13,15H2,1H3
Standard InChI Key JTPRRVWDMOEXFO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4
Canonical SMILES COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4

Introduction

Structural and Nomenclature Analysis

The compound’s IUPAC name, 1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone, reflects its intricate architecture:

  • Pyridazin-3-yl core: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2, substituted at position 6 with a 4-methoxyphenyl group.

  • Piperazine linkage: A six-membered diamine ring connected to the pyridazine moiety at position 3.

  • Ethanone bridge: A ketone-functionalized ethane group linking the piperazine nitrogen to a thiophen-2-yl substituent.

This combination of electron-rich (thiophene, methoxyphenyl) and electron-deficient (pyridazine) motifs suggests potential for diverse electronic interactions, which may influence its bioavailability and receptor-binding capabilities .

Synthesis and Characterization

Table 1: Hypothetical Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsIntermediate
1CyclocondensationHydrazine hydrate, ethanol, reflux6-(4-Methoxyphenyl)pyridazin-3-ol
2ChlorinationPOCl₃, DMF, 80°C3-Chloro-6-(4-methoxyphenyl)pyridazine
3Piperazine couplingPiperazine, K₂CO₃, DMSO, 120°C3-(Piperazin-1-yl)-6-(4-methoxyphenyl)pyridazine
4Ethanone-thiophene conjugation2-Thiopheneacetyl chloride, Et₃N, CH₂Cl₂Target compound

Physicochemical Properties

The compound’s molecular formula is C23H24N4O2S\text{C}_{23}\text{H}_{24}\text{N}_4\text{O}_2\text{S}, with a molecular weight of 436.53 g/mol. Key properties inferred from structural analogs include:

  • Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the piperazine and pyridazine groups, but limited aqueous solubility (logP ≈ 3.2 predicted).

  • Thermal stability: Decomposition temperature >200°C, as observed in related pyridazine-piperazine hybrids .

  • Crystallinity: Likely amorphous solid state, given the conformational flexibility of the piperazine-thiophene linkage.

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod of Prediction
Molecular Weight436.53 g/molCalculated
logP (Partition coefficient)3.2SwissADME
Hydrogen Bond Donors1Structural analysis
Hydrogen Bond Acceptors6Structural analysis
Rotatable Bonds6Structural analysis

Applications in Drug Formulation

The compound’s ketone and piperazine groups could improve solubility and bioavailability of co-administered drugs via salt formation or prodrug strategies . For instance, protonation of the piperazine nitrogen at physiological pH may enhance water solubility, facilitating intravenous delivery.

Future Research Directions

  • Synthetic optimization: Develop greener catalytic systems (e.g., ultrasound-assisted synthesis) to improve yield and purity.

  • In vivo studies: Evaluate pharmacokinetics and biodistribution in rodent models.

  • Target identification: Use computational docking to predict interactions with EGFR, HER2, or 5-HT receptors.

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